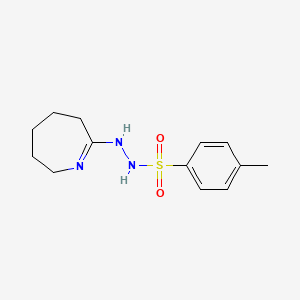

N'-2-azepanylidene-4-methylbenzenesulfonohydrazide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

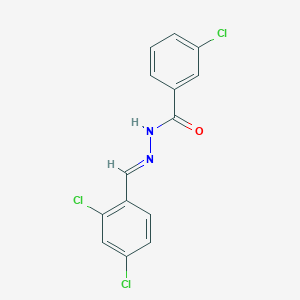

“N’-2-azepanylidene-4-methylbenzenesulfonohydrazide” is a unique chemical compound with the linear formula C13H19N3O2S . It has a molecular weight of 281.379 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .

Synthesis Analysis

The synthesis of N’-substituted-4-methylbenzenesulfonohydrazide derivatives, which includes “N’-2-azepanylidene-4-methylbenzenesulfonohydrazide”, involves the condensation of 4-methylbenzenesulfonohydrazide and aromatic carbonyl compounds in the presence of polystyrene sulfonic acid in an aqueous medium . The efficiency of polystyrene sulfonic acid (PSSA) in an aqueous medium has prompted researchers to use this reagent for the synthesis of these derivatives .Molecular Structure Analysis

The molecular structure of “N’-2-azepanylidene-4-methylbenzenesulfonohydrazide” is represented by the linear formula C13H19N3O2S . Unfortunately, detailed structural analysis such as bond lengths, bond angles, and conformational details are not available in the retrieved sources.Wissenschaftliche Forschungsanwendungen

Antimicrobial Agent Development

N’-2-azepanylidene-4-methylbenzenesulfonohydrazide: and its derivatives have been studied for their potential as antimicrobial agents. The compound’s ability to inhibit the growth of various bacteria and fungi makes it a candidate for the development of new antimicrobial drugs . This is particularly important in the fight against antibiotic-resistant strains of bacteria.

Antitubercular Activity

The compound has shown promise in the treatment of tuberculosis. Derivatives of N’-2-azepanylidene-4-methylbenzenesulfonohydrazide have been evaluated for their antitubercular properties, which is crucial given the emergence of multi-drug-resistant strains of Mycobacterium tuberculosis .

Cancer Research

Hydrazones, a class of compounds to which N’-2-azepanylidene-4-methylbenzenesulfonohydrazide belongs, exhibit a range of pharmaceutical properties, including anticancer activity. The compound’s mechanism of action could be explored further to develop novel cancer therapies .

Analgesic and Anti-inflammatory Applications

The compound’s structure suggests potential analgesic and anti-inflammatory activities. Research into these properties could lead to the development of new pain management and anti-inflammatory medications .

Anticonvulsant Properties

Hydrazones are known to possess anticonvulsant activities. As such, N’-2-azepanylidene-4-methylbenzenesulfonohydrazide could be used in the synthesis of new compounds with potential applications in the treatment of epilepsy and other seizure disorders .

Chemical Synthesis and Material Science

The compound is provided to early discovery researchers as part of a collection of rare and unique chemicals, indicating its use in innovative chemical synthesis and material science research. It could play a role in the development of new materials or chemical processes .

Eigenschaften

IUPAC Name |

4-methyl-N'-(3,4,5,6-tetrahydro-2H-azepin-7-yl)benzenesulfonohydrazide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3O2S/c1-11-6-8-12(9-7-11)19(17,18)16-15-13-5-3-2-4-10-14-13/h6-9,16H,2-5,10H2,1H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYQIVUKBQLCITF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NNC2=NCCCCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.38 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-methyl-N'-(3,4,5,6-tetrahydro-2H-azepin-7-yl)benzenesulfonohydrazide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{4-[(dimethylamino)carbonyl]phenyl}nicotinamide](/img/structure/B5510001.png)

![2-(cinnamoylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5510009.png)

![N-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B5510026.png)

![2-cyano-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B5510033.png)

![3-(4-morpholinylmethyl)-2-phenylimidazo[2,1-a]isoquinoline](/img/structure/B5510039.png)

![4-{[(4-fluorophenyl)amino]sulfonyl}-N-(5-methyl-3-isoxazolyl)-2-thiophenecarboxamide](/img/structure/B5510058.png)

![N-(3,4-dihydro-1H-[1,4]thiazino[4,3-a]benzimidazol-8-yl)-2-methylpropanamide](/img/structure/B5510072.png)

![6-(2-furylmethyl)-1,3-dimethyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B5510077.png)

![5-(2-methylphenyl)-4-[(2-methyl-3-phenyl-2-propen-1-ylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5510084.png)